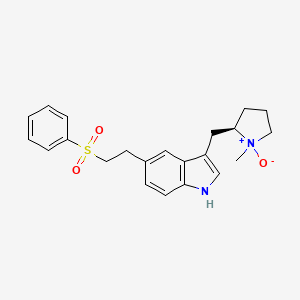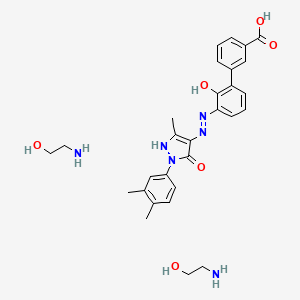
Desloratadine Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desloratadine Impurity A, also known as 11-Fluoro Dihydrodesloratadine, is a chemical compound related to desloratadine, a tricyclic non-sedative type H1-antihistamine. Desloratadine is an active metabolite of loratadine and is used to treat allergies and congestion. This compound is one of the impurities that can be found during the synthesis or degradation of desloratadine .
Mechanism of Action
Target of Action
Desloratadine Impurity A, also known as Desloratadine, is a potent and selective peripheral H1 receptor antagonist . The primary targets of Desloratadine are the histamine H1-receptors, which are widely distributed across immune cell subtypes .
Mode of Action
Desloratadine competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . It selectively blocks peripheral histamine H1-receptors because the substance is excluded from entry to the central nervous system . This interaction with its targets results in the inhibition of the biological effects of histamine, leading to relief from allergic symptoms .
Biochemical Pathways
Desloratadine’s action on the H1-receptors inhibits the effects of histamine, a key mediator in allergic reactions. Histamine participates in intricate bidirectional messaging between cytokines and inflammatory cells or their precursors, facilitates migration of cells to inflammatory sites, stimulates lymphocyte activity, and modulates aspects of eosinophil, neutrophil, and mast cell behavior . By blocking the H1-receptors, Desloratadine disrupts these processes, thereby alleviating the manifestations of the allergic reaction .
Pharmacokinetics
Desloratadine exhibits predictable pharmacokinetics when administered with food and common medications . The body’s exposure to active metabolites is much higher with Loratadine, the prodrug of Desloratadine, but much lower with Desloratadine itself .
Result of Action
The molecular and cellular effects of Desloratadine’s action include the inhibition of histamine-induced expression of P-selectin, which is implicated in the adhesion and migration of neutrophils and eosinophils . It also leads to decreased production of interleukin (IL)-6, IL-8, and IL-8 mRNA . These effects result in the reduction of allergic inflammation and immune modulation .
Biochemical Analysis
Biochemical Properties
Desloratadine Impurity A interacts with the H1 receptor, similar to Desloratadine . It inhibits histamine-induced Ca2+ flux in human H1 receptor-expressing cells . In vitro biochemical studies showed that Desloratadine had no effect on dopamine, monoamine oxidase, GABA, and other receptor and enzyme systems .
Cellular Effects
This compound, like Desloratadine, can influence cell function by blocking the H1 receptor . This action can suppress various allergic reactions, such as sneezing and rhinorrhoea . It also reduces symptoms of nasal congestion .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through H1 receptor antagonism . It binds to the H1 receptor with high affinity, inhibiting the function of H1 receptors more effectively than other antihistamines .
Temporal Effects in Laboratory Settings
Desloratadine, the parent compound, has been shown to have full 24-hour efficacy . This suggests that this compound may also have long-lasting effects.
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Desloratadine. Desloratadine is extensively metabolized in the liver to produce Desloratadine
Transport and Distribution
Desloratadine, the parent compound, is known to bind to the H1 receptor , suggesting that this compound may have a similar distribution.
Subcellular Localization
Given its similarity to Desloratadine, it may also bind to the H1 receptor, which is located on the cell membrane .
Preparation Methods
The synthesis of Desloratadine Impurity A involves several steps. One method includes the reaction of desloratadine with lactose, sodium acid carbonate, and dimethylformamide (DMF) at 80°C. The reaction is monitored using high-performance liquid chromatography (HPLC) until the desired impurity is formed. The reaction mixture is then cooled, and the product is extracted using ethyl acetate and other solvents. The final product is obtained by crystallization and drying .
Chemical Reactions Analysis
Desloratadine Impurity A undergoes various chemical reactions, including:
Oxidation: This reaction can be induced by oxidative stress conditions, leading to the formation of degradation products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Desloratadine Impurity A has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of desloratadine. Researchers use it to develop and validate analytical methods for detecting impurities in pharmaceutical formulations.
Biology: It helps in understanding the metabolic pathways of desloratadine and its interaction with biological systems.
Medicine: It is used in toxicological studies to assess the safety and efficacy of desloratadine.
Industry: It is important in quality control processes to ensure the purity and safety of desloratadine-containing products
Comparison with Similar Compounds
Desloratadine Impurity A is unique compared to other similar compounds due to its specific structure and formation pathway. Similar compounds include:
Desloratadine: The parent compound, used as an antihistamine.
Loratadine: The precursor to desloratadine, also used as an antihistamine.
11-Hydroxy Dihydro Loratadine: Another impurity related to desloratadine.
N-Methyl Desloratadine: A methylated derivative of desloratadine
These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.
Properties
CAS No. |
38092-95-4 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.38 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-Desmethyl Azatadine; 6,11-Dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


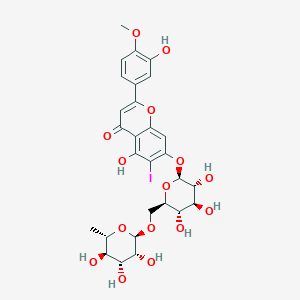
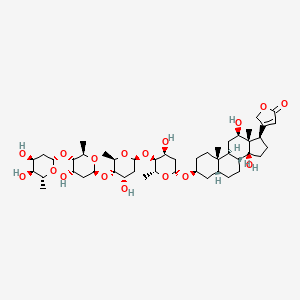

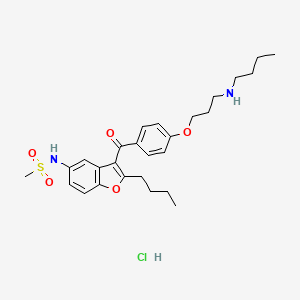

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
